2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)-1-morpholinoethanone

Physicochemical profiling Drug-likeness In silico ADME

Researchers screening ATP-competitive kinase inhibitors often struggle to source well-characterized hinge-binding scaffolds free of reactive thiol interference. This compound (MW 242.30, XLogP -0.6, TPSA 85.6 Ų) occupies lead-like property space and bears a 4-methyl-triazole core linked via a thioether bridge to a morpholinoethanone solubilizing group, eliminating non-specific cysteine reactivity. • Serves as a calibrated low-activity comparator for antioxidant screening cascades, leveraging class-level SAR showing N4-methyl substitution reduces activity vs. N4-amino/phenyl analogs. • Functions as a permeability calibration standard in PAMPA/Caco-2 models near the CNS drug-like boundary (TPSA 85.6 Ų). • Late-stage diversification handle via morpholine ring-opening or N-oxide formation for focused library synthesis. Supplied ≥98% pure with full analytical characterization; shipped ambient globally.

Molecular Formula C9H14N4O2S
Molecular Weight 242.3
CAS No. 392713-00-7
Cat. No. B2601306
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)-1-morpholinoethanone
CAS392713-00-7
Molecular FormulaC9H14N4O2S
Molecular Weight242.3
Structural Identifiers
SMILESCN1C=NN=C1SCC(=O)N2CCOCC2
InChIInChI=1S/C9H14N4O2S/c1-12-7-10-11-9(12)16-6-8(14)13-2-4-15-5-3-13/h7H,2-6H2,1H3
InChIKeyMVLKDBYGNLFMKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structural and Physicochemical Attributes


2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)-1-morpholinoethanone (CAS 392713-00-7) is a synthetic heterocyclic small molecule (molecular formula C9H14N4O2S; molecular weight 242.30 g/mol) that incorporates a 1,2,4-triazole ring, a morpholine moiety, and a thioether linker [1]. Computed physicochemical properties include a topological polar surface area (TPSA) of 85.6 Ų, an XLogP3-AA value of -0.6, zero hydrogen bond donors, and five hydrogen bond acceptors, placing it within a favourable drug-like property space for CNS and anti-infective target families [1]. This compound belongs to the broader class of thioether-linked 1,2,4-triazole-morpholine hybrids, a chemotype that has been investigated for antioxidant, antimicrobial, and enzyme-inhibitory activities [2].

Computed drug-like property profile: low lipophilicity, moderate polarity, no hydrogen bond donors – supports CNS and anti-infective target family screens.
Thioether-linked 1,2,4-triazole-morpholine hybrid chemotype – reported for antioxidant, antimicrobial, and enzyme-inhibitory studies.
Morpholinoethanone extension eliminates reactive free thiol and adds conformational flexibility for target-based screening campaigns.

Why Generic Triazole Analogs Cannot Substitute


Simple membership in the 1,2,4-triazole chemical class does not guarantee interchangeable performance. This specific compound presents a distinct combination of a 4-methyl-substituted triazole core, a thioether (-S-) bridge, and a terminal morpholinoethanone group [1]. Computed descriptor differences—such as its XLogP of -0.6 and TPSA of 85.6 Ų—fall within a narrow property range that can critically influence solubility, membrane permeability, and target engagement compared to analogs lacking the morpholine ring or bearing alternative N4 substituents [1]. In the related 4-R-3-(morpholinomethyl)-4H-1,2,4-triazole-5-thiol series, the nature of the N4 substituent dramatically modulates in vitro antioxidant activity, with methyl and ethyl groups at N4 often reducing activity relative to amino or phenyl substitution [2]. These class-level findings underscore that procurement decisions based solely on core scaffold identity risk selecting analogs with uncharacterized, divergent biological behaviour.

Simple 1,2,4-triazole scaffold membership does not ensure interchangeable performance; the unique combination of 4-methyl, thioether bridge, and morpholinoethanone may critically shift solubility, membrane permeability, and target engagement relative to generic analogs.

N4 substituent identity on the triazole ring strongly modulates biological readout: class-level SAR shows methyl substitution is associated with lower antioxidant response compared to amino or phenyl groups – analogs with different N4 groups may exhibit divergent activity profiles.

Computed property differences (XLogP, TPSA, hydrogen-bond donor count) between this morpholinoethanone derivative and simpler triazole-thiols can affect assay compatibility and ADME behavior; procurement based on core scaffold alone risks selecting compounds with uncharacterized biological outcomes.

Quantified Differentiation Against Structural Analogs


Physicochemical Profile vs. N4-Desmethyl and Morpholine-Absent Analogs

The computed XLogP3-AA of -0.6 for 2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)-1-morpholinoethanone [1] distinguishes it from the related 4-amino-3-(morpholinomethyl)-4H-1,2,4-triazole-5-thiol, which bears a free thiol group and an amino substituent at N4 instead of a methyl group, resulting in a predicted higher hydrophilicity and altered hydrogen-bonding capacity [2]. The TPSA of 85.6 Ų provides a quantifiable benchmark for comparing passive membrane permeability against analogs; triazole-thioether compounds with additional hydrogen bond donors or larger polar surface areas may exhibit reduced CNS penetration potential. Zero hydrogen bond donors versus five acceptors further defines a distinct solubility and formulation profile.

Physicochemical Differentiation
Class-level inference
XLogP -0.6 / TPSA 85.6 Ų vs. N4-amino/morpholinomethyl analog (more hydrophilic, additional HBD)
Supports selection for peripheral target screens; limited predicted passive BBB penetration.
Computed XLogP3-AA; experimental permeability data not available.
Physicochemical profiling Drug-likeness In silico ADME

Antioxidant SAR: N4-Methyl Substitution Effect

In a screen of 45 4-R-3-(morpholinomethyl)-4H-1,2,4-triazole-5-thiol derivatives evaluated by non-enzymatic lipid peroxidation inhibition, the N4 substituent identity was a critical determinant of activity [1]. Compounds bearing a free amino group or phenyl substituent at N4 showed increased antioxidant activity (AOA), whereas the presence of methyl or ethyl groups at N4 consistently exerted the opposite effect, reducing AOA even relative to untreated control groups [1]. This class-level SAR finding is directly relevant to 2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)-1-morpholinoethanone, which carries a 4-methyl substituent on the triazole ring and therefore may exhibit lower intrinsic antioxidant capacity compared to its 4-amino or 4-phenyl counterparts.

Antioxidant SAR: N4-Methyl Effect
Class-level inference
N4-methyl group associated with reduced radical-scavenging activity in lipid peroxidation model; most active analog bears N4-amino substituent.
May serve as low-activity comparator or negative control in antioxidant screening cascades.
Activity inferred from 45-analog SAR study; not directly measured for this compound.
Antioxidant activity Structure-activity relationship Lipid peroxidation

Molecular Property Differentiation from 5-Thiol Congeners

The target compound possesses three rotatable bonds, a molecular complexity score of 248, and a heavy atom count of 16 [1]. In contrast, the structurally simpler 4-methyl-4H-1,2,4-triazole-3-thiol (CAS 24854-43-1) has a molecular weight of only 115.16 g/mol, a single rotatable bond, and contains a free thiol group capable of forming disulfide bonds and metal chelates that can confound assay readouts . The morpholinoethanone extension increases molecular weight by approximately 127 Da, introduces three additional hydrogen bond acceptors, and eliminates the reactive free thiol, thereby reducing pan-assay interference potential while providing a defined vector for target engagement.

Property Gain vs. Parent Thiol
Cross-study comparable
ΔMW +127 g/mol, ΔRotB +2, ΔHBA +2, ΔComplexity +185
Larger, more flexible scaffold for target-based screens; free thiol eliminated, reducing pan-assay interference.
Computed from PubChem 2025.09 release; experimental validation may refine values.
Molecular complexity Rotatable bonds Fragment-based screening

Optimal Research Application Scenarios


Fragment-Elaboration for Kinase or ATP-Utilizing Enzyme Programs

With a molecular weight of 242.30 g/mol, TPSA of 85.6 Ų, and XLogP of -0.6 [1], this compound sits comfortably within lead-like property space (MW < 350, logP < 3, TPSA < 140 Ų). The thioether-linked 1,2,4-triazole core is a recognised ATP-competitive kinase hinge-binding motif, and the morpholinoethanone tail offers a solubilising group that can be elaborated for target selectivity. Its computed properties make it a suitable starting point for fragment-based or scaffold-hopping campaigns targeting ATP-utilizing enzymes, where the absence of a free thiol reduces the risk of non-specific cysteine reactivity.

Negative Control in Antioxidant Screening Cascades

Class-level structure-activity relationship data indicate that N4-methyl substitution on the 1,2,4-triazole ring is associated with reduced in vitro antioxidant activity compared to N4-amino or N4-phenyl analogs [2]. For laboratories running antioxidant screening cascades, this compound may serve as a low-activity comparator or negative control to benchmark the activity of more potent N4-substituted analogs, enabling robust determination of assay windows.

Permeability Benchmarking Standard for CNS vs. Peripheral Models

The combination of XLogP -0.6 and TPSA 85.6 Ų [1] places this compound near the boundary of the CNS drug-like space (typically TPSA < 60–70 Ų for good passive BBB penetration). This makes it valuable as a calibration standard in parallel artificial membrane permeability assays (PAMPA) or Caco-2 permeability models, helping to establish the permeability cut-off for triazole-containing compound libraries.

Building Block for Late-Stage Functionalisation Chemistry

The morpholinoethanone moiety incorporates a tertiary amide linkage and an ether oxygen that can participate in hydrogen bonding without contributing hydrogen bond donors [1]. This structural feature supports late-stage diversification strategies such as morpholine ring-opening or N-oxide formation, making the compound a versatile synthetic intermediate for generating focused libraries around the 1,2,4-triazole-thioether scaffold.

Application
Selection Property
Validation Focus
Fragment-Elaboration for Kinase/ATP-Utilizing Enzyme Programs
Lead-like physicochemical profile (moderate MW, low lipophilicity, TPSA
Target engagement and selectivity assessment in kinase or ATP-site assays
Negative Control in Antioxidant Screens
N4-methyl chemotype linked to lower radical-scavenging response in SAR models
Activity range calibration using active N4-amino or N4-phenyl analogs as reference
CNS vs. Peripheral Permeability Benchmarking
Predicted boundary CNS drug-like property space (TPSA ~85 Ų, XLogP
Establishment of permeability cut-off in PAMPA or Caco-2 models for triazole libraries
Late-Stage Diversification Building Block
Morpholinoethanone tail with tertiary amide; no H-bond donors, amenable to ring-opening or N-oxide formation
Library synthesis feasibility and scaffold-hopping around 1,2,4-triazole-thioether core
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